Sorbitol 3-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

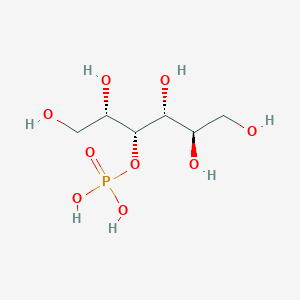

Sorbitol 3-phosphate (S3P) is a phosphorylated sugar alcohol that is an important intermediate in the process of photosynthesis. It plays a crucial role in regulating carbon metabolism in plants. S3P is synthesized through a complex pathway that involves multiple enzymes and metabolic intermediates.

Aplicaciones Científicas De Investigación

Metabolic Pathways in Diabetes

Sorbitol 3-phosphate (S3P) is significantly involved in diabetic conditions. It has been identified as a novel metabolite associated with the polyol pathway in animal experiments. Studies have shown that S3P levels are significantly higher in diabetic patients compared to non-diabetic subjects. Treatment with aldose reductase inhibitors, like epalrestat, has been observed to lower S3P levels, suggesting a role in nonenzymatic glycation processes in diabetes (Hamada et al., 1995).

Role in Erythrocytes

Sorbitol 3-phosphate, along with fructose 3-phosphate, has been detected in normal and diabetic human erythrocytes. These compounds are believed to be phosphorylated separately at the 3-hydroxyl position, indicating the presence of a specific kinase(s) in these cells. Their concentrations increase in diabetic subjects, suggesting a potential connection with diabetes-related metabolic changes (Petersen et al., 1990).

Sorbitol Production in Bacteria

In the context of microbial biotechnology, the production of sorbitol from fructose-6-phosphate has been investigated. Lactobacillus plantarum, a bacterium found in fermented food products, can produce sorbitol with high efficiency by manipulating its metabolic pathways. This research has implications for industrial sorbitol production (Ladero et al., 2007).

Plant Metabolism

Sorbitol 3-phosphate plays a role in plant metabolism. For instance, antisense inhibition of sorbitol synthesis in apple leaves leads to changes in starch synthesis without altering CO2 assimilation, demonstrating sorbitol's involvement in plant carbohydrate metabolism (Cheng et al., 2005).

Lens Metabolism in Diabetic Rats

In diabetic rat lenses, sorbitol-3-phosphate is produced by a 3-phosphokinase. While it appears to be an inert polyol phosphate, its production is linked to the metabolic changes occurring in the diabetic state. Research suggests that it contributes to the process of nonenzymatic glycation in diabetic rat lenses (Lal et al., 1995).

Industrial Applications

In non-biological contexts, sorbitol has been used as a nucleating agent in polypropylene, affecting its crystallinity and mechanical properties. This application explores the material science aspect of sorbitol derivatives (Jiang Guan-se, 2006).

Propiedades

Número CAS |

121955-14-4 |

|---|---|

Nombre del producto |

Sorbitol 3-phosphate |

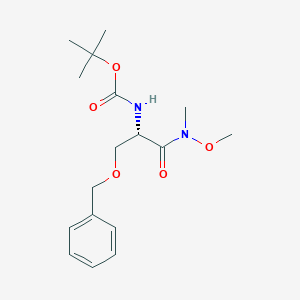

Fórmula molecular |

C6H15O9P |

Peso molecular |

262.15 g/mol |

Nombre IUPAC |

[(2S,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |

Clave InChI |

RSCVCIHYYQHRMQ-JGWLITMVSA-N |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](CO)O)OP(=O)(O)O)O)O)O |

SMILES |

C(C(C(C(C(CO)O)OP(=O)(O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(CO)O)OP(=O)(O)O)O)O)O |

Otros números CAS |

121955-14-4 |

Sinónimos |

sorbitol 3-phosphate sorbitol-3-phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)